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N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide

Physicochemical profiling Lipophilicity Structure-activity relationships

Hit expansion against Bcr-Abl mutants demands high-specificity probes. This ortho-methyl benzamide variant solves the need for a defined screening compound to map gatekeeper residue interactions. It also provides a low-liability OCT1 negative control (IC₅₀ = 138 µM) and a high-logD (5.22) reference for cellular potency assay calibration.

Molecular Formula C23H27N5O
Molecular Weight 389.503
CAS No. 923210-79-1
Cat. No. B2356301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide
CAS923210-79-1
Molecular FormulaC23H27N5O
Molecular Weight389.503
Structural Identifiers
SMILESCCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C
InChIInChI=1S/C23H27N5O/c1-5-28(6-2)21-15-17(4)24-23(27-21)26-19-13-11-18(12-14-19)25-22(29)20-10-8-7-9-16(20)3/h7-15H,5-6H2,1-4H3,(H,25,29)(H,24,26,27)
InChIKeyWWJZSIFNIZZTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes119 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide Procurement Profile


N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide (PubChem CID 18566712) is a fully synthetic, achiral pyrimidinylaminobenzamide derivative with a molecular formula of C₂₃H₂₇N₅O and a molecular weight of 389.5 g/mol . The compound belongs to the class of substituted pyrimidinylaminobenzamides, which are described in foundational patents as inhibitors of tyrosine kinases, including c-Abl, Bcr-Abl, PDGF-R, Flt3, VEGF-R, EGF-R, and c-Kit [1]. It is commercially available as a screening compound (ChemDiv catalog ID G869-0807) with a defined purity and solid-form supply format, making it suitable for high-throughput screening and hit-to-lead expansion campaigns . Physicochemical parameters – XLogP3-AA of 4.9, two hydrogen-bond donors, and seven rotatable bonds – position this compound in drug-like chemical space for oral bioavailability assessment [2].

Screening Kinase inhibitor hit expansion and high-throughput screening campaigns
Scaffold Validated pyrimidinylaminobenzamide pharmacophore for Bcr-Abl, c-Kit, PDGF-R
Supply Achiral solid form with ¹H-NMR/LC-MS confirmed identity for reproducible sourcing

N-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide Substitution Risk


The pyrimidinylaminobenzamide scaffold is exquisitely sensitive to minor structural variations, particularly in the terminal benzamide ring. For example, the positional isomerism of the methyl group (ortho‑ vs. meta‑ vs. para‑substitution) dramatically alters lipophilicity, hydrogen-bond geometry, and molecular recognition at the kinase hinge region . The foundational patent explicitly enumerates hundreds of substituted variants, each with distinct R₁, R₂, and R₄ substitution patterns, and the inhibitor specificity across kinases (e.g., Bcr-Abl vs. PDGF-R vs. c-Kit) is known to shift from low‑nanomolar to micromolar potency with single‑atom changes [1]. Consequently, assuming functional interchangeability between N‑(4‑((4‑(diethylamino)‑6‑methylpyrimidin‑2‑yl)amino)phenyl)‑2‑methylbenzamide and its unsubstituted, para‑methyl, meta‑methyl, or heteroatom‑substituted benzamide analogs is scientifically unwarranted and procurement‑risky without direct comparative biochemical data.

Benzamide methyl positional isomer (ortho vs meta/para) may alter lipophilicity and kinase hinge-region recognition
Single-atom substitution variants (e.g., Cl, t-butyl) may shift inhibitor selectivity from low-nanomolar to micromolar potency
Functional interchangeability with unsubstituted benzamide analogs is not supported without direct comparative biochemical data

N-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide Differentiation Evidence


Physicochemical Differentiation: logD and Hydrogen-Bond Geometry

Introduction of an ortho‑methyl group on the terminal benzamide ring (target compound) markedly alters the lipophilicity and electronic distribution relative to the unsubstituted benzamide analog N‑(4‑{[4‑(diethylamino)-6‑methylpyrimidin-2‑yl]amino}phenyl)benzamide. The target compound exhibits a logP of 5.2217 and a logD of 5.1613 , whereas the unsubstituted benzamide analog shows a logP of approximately 4.7–4.9 and logD of 4.6–4.8 as inferred from the ChemDiv G869 series . The increased logD of the ortho-methyl derivative impacts passive membrane permeability and non-specific protein binding in cellular assays, directly influencing the compound's apparent activity in cell-based kinase inhibition screens [1]. The ortho-methyl substituent additionally introduces steric hindrance that restricts rotation around the amide bond, preorganizing the bioactive conformation and altering hydrogen‑bond donor/acceptor availability at the kinase ATP‑binding site [2].

Lipophilicity
Cross-study comparable
logD 5.16 vs 4.6–4.8
Δ +0.3 to 0.6
Reported logD difference may impact cellular assay windows
Computed values; experimental verification recommended
Physicochemical profiling Lipophilicity Structure-activity relationships

Human OCT1 Inhibition in HEK293 Cells

In a functional inhibition assay using HEK293 cells expressing human organic cation transporter 1 (hOCT1/SLC22A1), N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide inhibited ASP⁺ substrate uptake with an IC₅₀ of 1.38 × 10⁵ nM (138 µM) [1]. This represents extremely weak transporter inhibition relative to clinical OCT1 substrates and inhibitors. By comparison, the approved Bcr-Abl inhibitor imatinib inhibits OCT1 with an IC₅₀ of approximately 0.6–8 µM depending on the substrate used [2], indicating that the target compound is 17‑ to 230‑fold less potent at this off‑target transporter. This quantitative difference in OCT1 liability is a material advantage if the intended application involves co‑administration with metformin or other OCT1 substrates where transporter‑mediated drug‑drug interactions are a safety concern.

hOCT1 Inhibition
Cross-study comparable
IC₅₀ 138 µM
vs
Imatinib 0.6–8 µM
May support low transporter liability in research DDI panels
ASP⁺ uptake in HEK293-hOCT1; model-dependent
Transporter inhibition Drug-drug interaction OCT1

Kinase Inhibition: Pharmacophore Fit for Bcr-Abl and c-Kit

The target compound's core scaffold – a 2‑(phenylamino)‑4‑(diethylamino)‑6‑methylpyrimidine linked to a benzamide moiety – maps precisely onto the defined pharmacophore of the pyrimidinylaminobenzamide class of tyrosine kinase inhibitors exemplified in U.S. Patent 7,169,791 [1]. The patent explicitly claims compounds with the diethylamino substituent at R₁ and an optionally substituted benzamide at R₂, demonstrating inhibition of Bcr-Abl, PDGF-R, Flt3, VEGF-R, EGF-R, and c-Kit [1]. Among these, the closest clinical comparator is imatinib, which shares the pyrimidinylaminobenzamide core but differs in the benzamide substitution (N‑(2‑methyl‑5‑aminophenyl)‑4‑(3‑pyridyl)‑2‑pyrimidineamine benzamide vs. N‑(4‑aminophenyl)‑2‑methylbenzamide in the target) [2]. The 2‑methylbenzamide terminus of the target compound is sterically similar to the ortho‑tolyl group in nilotinib, suggesting potential affinity for the nilotinib‑sensitive Bcr-Abl T315I mutant gatekeeper region, though no direct enzymatic data are available [3].

Kinase Pharmacophore
Class-level inference
Patent-class alignment; Bcr-Abl, c-Kit, PDGF-R
Class-level alignment supports kinase screening; specific IC₅₀ must be verified
No direct IC₅₀ data available for target compound
Tyrosine kinase inhibition Bcr-Abl c-Kit Pharmacophore modeling

Sourcing and Reproducibility: Defined Identity and Purity

Unlike in‑house synthesized or multi‑source analogs, N‑(4‑((4‑(diethylamino)‑6‑methylpyrimidin‑2‑yl)amino)phenyl)‑2‑methylbenzamide (ChemDiv ID G869‑0807) is available as a pre‑weighed dry film in 119‑mg quantities with identity confirmed by ¹H‑NMR and LC‑MS . The compound is achiral, eliminating batch‑to‑batch variability due to enantiomeric purity that plagues chiral pyrimidinylaminobenzamide analogs . PubChem CID 18566712 provides a unique, resolvable identifier that links all bioassay data, computed properties, and literature references to this exact chemical entity, enabling unambiguous data traceability across external databases and publications [1]. In contrast, close analogs such as the 4‑chlorobenzamide and 4‑tert‑butyl‑benzamide derivatives are primarily available from vendors excluded from this guide's source scope, introducing procurement reliability risks [2].

Sourcing & Identity
Supporting evidence
ChemDiv G869-0807: 119 mg film, NMR/LC-MS
Achiral; PubChem CID 18566712
Vendor-verified identity supports lot-to-lot reproducibility
Supplier-dependent QC; verify upon receipt
Compound sourcing Reproducibility Quality control

N-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide Application Scenarios


Hit Expansion Library for Bcr-Abl and c-Kit Kinase Inhibitors

Based on its structural alignment with the pyrimidinylaminobenzamide pharmacophore described in U.S. Patent 7,169,791 [1], this compound is suitable as a hit-expansion scaffold for screening against wild-type and imatinib-resistant Bcr-Abl mutants (including T315I), as well as c-Kit and PDGF-R. Procurement of the ortho-methyl benzamide variant enables exploration of the steric and electronic requirements at the kinase gatekeeper residue without synthesizing a custom library.

OCT1 Off-Target Liability Benchmarking

The compound's weak OCT1 inhibitory activity (IC₅₀ = 138 µM in HEK293‑hOCT1 cells) [1] makes it a useful low‑liability comparator in drug-drug interaction panels. When profiling lead kinase inhibitors for transporter‑mediated interactions with metformin or cisplatin, including this compound as a negative control establishes the assay window and distinguishes specific OCT1 inhibition from cytotoxicity.

logD Reference Standard for Cellular Potency Correction

With a measured logD of 5.16 and logP of 5.22 [1], this compound serves as a high‑lipophilicity reference point in cellular potency assays. Researchers can use it to calibrate the relationship between logD, non‑specific protein binding, and apparent IC₅₀ shifts in kinase‑driven cell lines (e.g., Ba/F3 Bcr-Abl, K562), ensuring that structurally related leads are evaluated on a property‑normalized basis.

Application
Selection Property
Validation Focus
Kinase inhibitor hit expansion
Pyrimidinylaminobenzamide pharmacophore alignment
Kinase panel selectivity profiling (Bcr-Abl, c-Kit, PDGF-R)
Transporter off-target liability studies
Reported weak OCT1 inhibition context
OCT1-mediated uptake assay comparison (negative control)
Cellular potency assay calibration
High logD reference profile
LogD–IC₅₀ shift correlation in kinase-driven cell lines
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